2-Bromobutanoic acid (CAS 80-58-0) is a highly reactive, chiral alpha-bromo carboxylic acid utilized extensively as a foundational building block in both pharmaceutical and agrochemical manufacturing. Featuring an ethyl side chain and an alpha-positioned bromide leaving group, it serves as the critical precursor for synthesizing alpha-aminobutyric acid derivatives and complex active pharmaceutical ingredients (APIs) such as the antiepileptic drug levetiracetam [1]. In procurement contexts, its value lies in its dual functionality: the carboxylic acid moiety allows for straightforward esterification or amidation, while the alpha-bromide enables rapid, high-yield nucleophilic substitution under mild conditions [2]. This balance of reactivity and structural specificity makes it an indispensable raw material for scalable, enantioselective industrial synthesis.
Substituting 2-bromobutanoic acid with closely related analogs fundamentally disrupts established synthetic pathways and application yields. Replacing it with 2-chlorobutanoic acid introduces a significantly poorer leaving group, which drastically slows down nucleophilic substitution kinetics and requires harsher thermal conditions that can degrade sensitive intermediates [1]. Attempting to use positional isomers like 4-bromobutanoic acid leads to catastrophic pathway failure, as the terminal bromide facilitates rapid intramolecular cyclization into gamma-butyrolactone rather than the desired intermolecular substitution [2]. Furthermore, chain-length analogs such as 2-bromopropanoic acid yield methyl-substituted (alanine) derivatives instead of the ethyl-substituted (aminobutyric) structures strictly required for the pharmacophores of drugs like levetiracetam[3]. Consequently, exact procurement of 2-bromobutanoic acid is mandatory for these specific structural and kinetic requirements.
In industrial amination and alkylation processes, the choice of the alpha-halide drastically impacts process efficiency and energy requirements. 2-Bromobutanoic acid exhibits a substitution rate approximately three times faster than 2-chlorobutanoic acid due to the superior leaving group ability of bromide [1]. This kinetic advantage allows critical amination reactions to proceed efficiently at milder temperatures (e.g., 35–75 °C), whereas the chloride analog requires elevated temperatures that increase the risk of side reactions and thermal degradation [2].
| Evidence Dimension | Nucleophilic substitution rate and activation temperature |
| Target Compound Data | 2-Bromobutanoic acid (~3x faster substitution; reacts efficiently at 35–75 °C) |
| Comparator Or Baseline | 2-Chlorobutanoic acid (Slower kinetics; requires harsher thermal activation) |
| Quantified Difference | 300% increase in reaction rate under identical mild conditions |
| Conditions | SN2 substitution / amination in polar solvents |
Allows manufacturers to lower energy inputs and improve yields of sensitive intermediates by avoiding harsh reaction conditions.
The position of the halogen is critical for maintaining the integrity of the carbon backbone during basic or neutral reaction steps. 2-Bromobutanoic acid remains stable as an open-chain molecule, enabling >85% yields in intermolecular substitution reactions [1]. In stark contrast, 4-bromobutanoic acid is highly prone to intramolecular nucleophilic attack, rapidly cyclizing to form gamma-butyrolactone [2]. This cyclization consumes the precursor and prevents the formation of the desired linear substituted products.
| Evidence Dimension | Intermolecular substitution vs. Intramolecular cyclization |
| Target Compound Data | 2-Bromobutanoic acid (>85% intermolecular substitution yield) |
| Comparator Or Baseline | 4-Bromobutanoic acid (Near-quantitative conversion to gamma-butyrolactone) |
| Quantified Difference | Complete suppression of lactonization in the alpha-bromo isomer |
| Conditions | Basic or neutral aqueous/organic media |
Ensures the procurement of a stable precursor that will not spontaneously degrade into useless lactone byproducts during downstream processing.
For the production of chiral drugs like (S)-levetiracetam, achieving high enantiomeric purity early in the synthesis is highly cost-effective. Racemic 2-bromobutanoic acid can be efficiently resolved or deracemized using chiral auxiliaries (like N-phenylpantolactam) or enzymatic methods to yield the specific (S)- or (R)-enantiomer with >95% to 99% enantiomeric excess (ee) [1]. Attempting to resolve unhalogenated downstream intermediates often results in lower diastereomeric ratios and requires more complex, lower-yielding separation steps [2].
| Evidence Dimension | Optical resolution efficiency (ee%) |
| Target Compound Data | 2-Bromobutanoic acid (>95-99% ee achievable via direct resolution/deracemization) |
| Comparator Or Baseline | Unhalogenated amides/acids (Lower resolution efficiency; complex downstream separation) |
| Quantified Difference | Consistently achieves >95% ee at the precursor stage, streamlining downstream API purity |
| Conditions | Chemical or enzymatic chiral resolution workflows |
Enables buyers to lock in required stereochemistry at the raw-material stage, drastically reducing the cost and complexity of downstream API purification.
Directly leveraging its high enantiomeric resolution efficiency and rapid substitution kinetics, 2-bromobutanoic acid is the premier precursor for manufacturing levetiracetam and brivaracetam. Its specific ethyl side chain and reactive alpha-bromide allow for the precise construction of the required chiral pyrrolidone pharmacophore [1].
Due to its stability against lactonization compared to terminal bromo-analogs, it is the optimal starting material for large-scale amination. It allows for high-yield conversion into 2-aminobutyric acid and 2-aminobutyramide under mild thermal conditions [2].
The compound is utilized in the synthesis of specific herbicidal active ingredients, such as beflubutamid analogs, where the alpha-bromo group is displaced to form complex ether or amine linkages while retaining the crucial ethyl backbone [3].
Corrosive;Irritant